molecular formula C28H22N4O3 B11614403 2,5-Dioxo-1-phenyl-N-{4-[(1E)-2-phenyldiazen-1-YL]phenyl}-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide CAS No. 442570-85-6

2,5-Dioxo-1-phenyl-N-{4-[(1E)-2-phenyldiazen-1-YL]phenyl}-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B11614403
CAS No.: 442570-85-6
M. Wt: 462.5 g/mol
InChI Key: GMBNHACRLNDSED-UHFFFAOYSA-N
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Description

2,5-Dioxo-1-phenyl-N-{4-[(1E)-2-phenyldiazen-1-YL]phenyl}-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound with a unique structure that includes a quinoline core, phenyl groups, and diazenyl functionalities

Preparation Methods

The synthesis of 2,5-Dioxo-1-phenyl-N-{4-[(1E)-2-phenyldiazen-1-YL]phenyl}-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of maleic anhydride with 4-aminobenzenesulfonamide under specific conditions . The process may involve microwave irradiation at a temperature of 100°C, using an equimolar reagent mixture . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2,5-Dioxo-1-phenyl-N-{4-[(1E)-2-phenyldiazen-1-YL]phenyl}-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives and diazenyl-containing molecules. Compared to these, 2,5-Dioxo-1-phenyl-N-{4-[(1E)-2-phenyldiazen-1-YL]phenyl}-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties .

Properties

CAS No.

442570-85-6

Molecular Formula

C28H22N4O3

Molecular Weight

462.5 g/mol

IUPAC Name

2,5-dioxo-1-phenyl-N-(4-phenyldiazenylphenyl)-7,8-dihydro-6H-quinoline-3-carboxamide

InChI

InChI=1S/C28H22N4O3/c33-26-13-7-12-25-23(26)18-24(28(35)32(25)22-10-5-2-6-11-22)27(34)29-19-14-16-21(17-15-19)31-30-20-8-3-1-4-9-20/h1-6,8-11,14-18H,7,12-13H2,(H,29,34)

InChI Key

GMBNHACRLNDSED-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C(=O)N2C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)N=NC5=CC=CC=C5)C(=O)C1

Origin of Product

United States

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